molecular formula C14H19NO2 B5974425 N-allyl-2-(2,3-dimethylphenoxy)propanamide

N-allyl-2-(2,3-dimethylphenoxy)propanamide

Cat. No. B5974425
M. Wt: 233.31 g/mol
InChI Key: MTGMDVYILPCHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-allyl-2-(2,3-dimethylphenoxy)propanamide” is a chemical compound with the molecular formula C15H19NO2 . It has a molecular weight of 245.32 . The IUPAC name for this compound is N-allyl-N-[2-(allyloxy)phenyl]propanamide .


Molecular Structure Analysis

The InChI code for “N-allyl-2-(2,3-dimethylphenoxy)propanamide” is 1S/C15H19NO2/c1-4-11-16(15(17)6-3)13-9-7-8-10-14(13)18-12-5-2/h4-5,7-10H,1-2,6,11-12H2,3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“N-allyl-2-(2,3-dimethylphenoxy)propanamide” has a molecular weight of 245.32 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the sources I found.

Safety and Hazards

The safety information available indicates that “N-allyl-2-(2,3-dimethylphenoxy)propanamide” may be an irritant . As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and potential harm.

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-prop-2-enylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-5-9-15-14(16)12(4)17-13-8-6-7-10(2)11(13)3/h5-8,12H,1,9H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGMDVYILPCHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dimethylphenoxy)-N-(prop-2-en-1-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.